Butaperazine-d6
Description
Properties
Molecular Formula |
C₂₄H₂₅D₆N₃OS |
|---|---|
Molecular Weight |
415.62 |
Synonyms |
1-[10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]-1-butanone-d6; 2-Butyryl-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine-d6; AHR 3000-d6; AHR 712-d6; Bayer 1362-d6; Butyrylperazine-d6; Emerex-d6; Megalectil-d6; (1-oxobutyl)perazine |
Origin of Product |
United States |
Synthetic Methodologies and Physicochemical Characterization of Butaperazine D6
Strategies for Deuterium (B1214612) Incorporation into Organic Molecules
The introduction of deuterium into organic molecules is a critical process in medicinal chemistry and drug development research. snnu.edu.cn The most common and efficient method for site-selective deuteration is through hydrogen isotope exchange (HIE), which can be facilitated by various catalytic systems. snnu.edu.cn This approach avoids the need for pre-functionalized starting materials, which is often a drawback of classical transformations. snnu.edu.cn
The synthesis of Butaperazine-d6 would logically start from precursors that allow for the introduction of deuterium in specific locations. The standard synthesis of non-deuterated Butaperazine (B1668085) involves the alkylation of 2-butyrylphenothiazine with 1-(γ-chloropropyl)-4-methylpiperazine. wikipedia.org
A plausible synthetic pathway for this compound, where the six deuterium atoms are located on the piperazine (B1678402) ring, would involve a deuterated version of the alkylating agent. An analogous strategy has been successfully employed for the synthesis of deuterium-labeled fluphenazine, another phenothiazine (B1677639) derivative. nih.gov In that synthesis, deuterium atoms were incorporated into the piperazine ring by the reduction of an appropriate imide intermediate with lithium aluminum deuteride (B1239839). nih.gov
Proposed Synthetic Pathway for this compound:
Preparation of Deuterated Piperazine Intermediate: A key step would be the synthesis of a piperazine derivative where specific hydrogen atoms are replaced with deuterium. This could be achieved by reducing a diketopiperazine precursor with a powerful deuterating agent like lithium aluminum deuteride (LiAlD₄).
Alkylation: The resulting deuterated piperazine intermediate would then be used to alkylate the phenothiazine core. The phenothiazine portion, 2-butyrylphenothiazine, can be alkylated with the deuterated 1-(γ-chloropropyl)-piperazine fragment to yield the final this compound compound. wikipedia.org
This method allows for precise placement of the deuterium atoms on the piperazine moiety, a common site for metabolic activity in such molecules.
Achieving regioselectivity—the control of where the deuterium atoms are placed—is paramount. Modern synthetic organic chemistry offers several powerful techniques for regioselective C-H deuteration. snnu.edu.cn
Transition Metal Catalysis: This is a leading strategy for site-selective C-H bond activation. snnu.edu.cn Catalysts based on palladium (Pd), ruthenium (Ru), rhodium (Rh), and iridium (Ir) are widely used. snnu.edu.cnacs.orgresearchgate.net For instance, heterogeneous palladium-on-carbon (Pd/C) catalysts can be used with a deuterium source like sodium deuteroxide (DCOONa) to achieve high levels of deuterium incorporation in (hetero)arenes. acs.org Such a method could potentially be adapted to deuterate the aromatic rings of the phenothiazine core if desired.
Directing Groups: To achieve high regioselectivity, especially in complex molecules, directing groups are often employed. snnu.edu.cn These are functional groups on the substrate molecule that steer the metal catalyst to a specific C-H bond. For deuterating heterocycles like those found in Butaperazine, chelation-assisted mechanisms are common. snnu.edu.cn For example, methods developed for the selective deuteration of indoles or pyridines often rely on directing groups to control the position of deuterium incorporation. worktribe.comresearchgate.net
Deuterium Sources: The choice of deuterium source is also crucial. Deuterium oxide (D₂O) is a cost-effective and environmentally benign source. snnu.edu.cnresearchgate.net Other sources include deuterated gases (D₂), deuterated solvents like deuterated acetic acid (CD₃COOD), and deuterated reducing agents. snnu.edu.cnvulcanchem.com
Isotopic purity is a critical parameter for any deuterated compound, defining the percentage of molecules that contain the desired number of deuterium atoms at the correct positions. nih.govresearchgate.net High isotopic enrichment is essential for its intended applications.
Verification Methods:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with electrospray ionization (ESI), is a rapid and highly sensitive method for determining isotopic purity. nih.govresearchgate.net By analyzing the relative abundances of the different H/D isotopolog ions (molecules that differ only in their isotopic composition), a precise isotopic enrichment value can be calculated. nih.govresearchgate.net This method is advantageous due to its speed and very low sample consumption. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both verifying the position of deuterium labels and quantifying isotopic enrichment. rsc.org While ¹H NMR can show the disappearance of a signal at a specific position upon deuteration, ²H NMR directly detects the deuterium nuclei, confirming their location. rsc.orgmagritek.com A combined ¹H NMR and ²H NMR approach can provide a highly accurate determination of isotopic abundance, sometimes surpassing the accuracy of MS or standard ¹H NMR methods alone. nih.gov
The certified isotopic purity of commercially available deuterated compounds is often found to be in good agreement with values determined by these HRMS and NMR methods. nih.govrsc.org
Regioselective Deuteration Techniques for this compound
Analytical Chemistry Techniques for Structural Elucidation and Purity Assessment of this compound
A rigorous analytical workflow is required to confirm the structural integrity, chemical purity, and isotopic labeling of synthesized this compound. This involves a combination of advanced spectroscopic and chromatographic techniques.
Spectroscopy is indispensable for confirming that the deuterium atoms have been incorporated into the desired positions within the Butaperazine molecule.
Nuclear Magnetic Resonance (NMR): NMR is the most definitive method for deuterium localization.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the proton signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. This provides clear evidence of successful deuteration. vulcanchem.com
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It provides a spectrum where peaks correspond to the deuterated positions. magritek.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR, making spectral assignment straightforward. This method is particularly useful for highly enriched compounds.
Infrared (IR) Spectroscopy: IR spectroscopy can provide supporting evidence for deuteration. The stretching frequency of a carbon-deuterium (C-D) bond appears at a lower wavenumber (typically ~2100-2250 cm⁻¹) compared to a carbon-hydrogen (C-H) bond (typically ~2850-3000 cm⁻¹). The appearance of C-D stretching vibrations and the reduction in the intensity of corresponding C-H bands indicate successful deuterium incorporation.
Table 1: Spectroscopic Methods for Characterization of this compound
| Technique | Information Provided | Expected Observation for this compound |
|---|---|---|
| ¹H NMR | Localization of remaining protons. | Disappearance or significant reduction of proton signals at the six deuterated positions on the piperazine ring. |
| ²H NMR | Direct detection and localization of deuterium atoms. | Appearance of signals corresponding to the deuterium atoms on the piperazine ring. magritek.com |
| IR Spectroscopy | Detection of specific bond vibrations. | Appearance of C-D stretching bands and decreased intensity of C-H stretching bands for the piperazine CH₂ groups. |
Chromatographic methods are essential for separating this compound from any unreacted starting materials, non-deuterated Butaperazine, and other synthesis byproducts, thus assessing its chemical purity. Mass spectrometry confirms the identity and isotopic distribution.
Gas Chromatography (GC) and Liquid Chromatography (LC): Both GC and LC are effective for separating Butaperazine from related compounds. nih.govroutledge.com A simple and sensitive GC method using a nitrogen-specific detector has been developed for quantifying Butaperazine in biological fluids, and a similar approach could be used for purity analysis of this compound. nih.gov High-performance liquid chromatography (HPLC) is also widely used for the analysis of pharmaceuticals and can provide excellent separation of the target compound from impurities. routledge.com
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. For this compound, the molecular weight will be higher by six mass units compared to its non-deuterated counterpart (C₂₄H₃₁N₃OS, M.W. 409.59 g/mol ). wikipedia.org
GC-MS and LC-MS: Coupling chromatography with mass spectrometry (GC-MS or LC-MS) is a powerful combination. nih.gov The chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component as it elutes. This allows for the simultaneous assessment of chemical purity and identity confirmation. LC coupled with high-resolution mass spectrometry (LC-HRMS) is particularly valuable for confirming both the elemental composition and the isotopic enrichment in a single analysis. rsc.org
Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of the parent molecule are fragmented, and the resulting fragmentation pattern provides a structural fingerprint. researchgate.net The fragmentation pattern of this compound can be compared to that of standard Butaperazine to confirm that deuteration has occurred on the intended fragment (the piperazine side chain) without altering the core phenothiazine structure. nih.gov
Table 2: Analytical Methods for Purity Assessment of this compound
| Technique | Purpose | Key Findings |
|---|---|---|
| Gas Chromatography (GC) | Separation of volatile compounds; chemical purity. | Provides retention time for this compound and separates it from volatile impurities. nih.gov |
| Liquid Chromatography (LC) | Separation of non-volatile compounds; chemical purity. | Separates this compound from non-deuterated starting materials and byproducts. routledge.com |
| Mass Spectrometry (MS) | Molecular weight determination; isotopic distribution analysis. | Confirms the expected molecular weight increase due to six deuterium atoms. Shows the distribution of isotopologs (d0 to d6). nih.gov |
| LC-MS / GC-MS | Combined purity and identity analysis. | Provides definitive identification of the main peak as this compound and quantifies impurities. rsc.orgnih.gov |
Advanced Bioanalytical Applications of Butaperazine D6 As a Stable Isotope Internal Standard
Principles and Implementation of Stable Isotope Labeled Internal Standards (SIL-IS) in Quantitative Analysiscerilliant.comchromatographytoday.comnih.govlcms.czscispace.com
The core principle of quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS) is the precise measurement of a target analyte's concentration in a complex sample. However, the entire analytical process, from sample extraction to final detection, is susceptible to variations that can compromise accuracy and precision. nih.gov An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls to correct for these variations. lcms.czlcms.cz
Stable Isotope Labeled Internal Standards (SIL-IS) are considered the "gold standard" for quantitative mass spectrometry. scirp.org These are molecules where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (B135050) (¹⁵N)). nih.govuwo.ca Butaperazine-d6 is a deuterated form of butaperazine (B1668085), making it an ideal SIL-IS for the quantification of butaperazine.
The primary advantages of using a SIL-IS like this compound are:
Correction for Matrix Effects : Biological matrices such as plasma or urine contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing its signal. nih.gov Because a SIL-IS is chemically identical to the analyte, it experiences the same matrix effects, ensuring the ratio of the analyte-to-IS response remains constant and accurate. nih.govmiamioh.edu
Compensation for Variability : A SIL-IS co-elutes chromatographically with the analyte and behaves identically during sample preparation steps like liquid-liquid extraction or solid-phase extraction. This allows it to compensate for analyte loss during sample processing and inconsistencies in injection volume. researchgate.net
Improved Accuracy and Precision : By normalizing the analyte's response to the SIL-IS response, the method achieves significantly higher accuracy and precision, as procedural variability is effectively canceled out. nih.gov This technique, known as isotope dilution mass spectrometry (IDMS), is a definitive method for obtaining highly accurate quantitative results. researchgate.netdocbrown.infoshimadzu.com
Implementation involves adding a precise amount of this compound solution to every sample at the earliest stage of preparation. lcms.cz The mass spectrometer is then programmed to monitor specific mass transitions for both the native analyte (butaperazine) and the labeled internal standard (this compound) simultaneously. Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which is then plotted against the analyte's concentration to generate a calibration curve. miamioh.edu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for this compound
Developing a robust LC-MS/MS method is a multi-step process that involves optimizing both the chromatographic separation and the mass spectrometric detection to achieve the desired sensitivity and selectivity for the analyte and its internal standard.
Optimization of Chromatographic Separation Parameters (e.g., Column Chemistry, Mobile Phase)researchgate.netccsenet.org
The goal of chromatographic separation is to resolve the analyte of interest from other matrix components to minimize interference and ensure a clean signal for the mass spectrometer. For butaperazine, a phenothiazine (B1677639) derivative, reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) is typically employed. savemyexams.com
Key parameters for optimization include:
Column Chemistry : C18 columns are widely used for their hydrophobic interaction with non-polar to moderately polar compounds like butaperazine. nih.gov Specialty columns, such as a Newcrom R1, which has low silanol (B1196071) activity, can also provide excellent separation. savemyexams.com
Mobile Phase : The mobile phase typically consists of an aqueous component and an organic solvent. A gradient elution, where the proportion of the organic solvent is increased over time, is common.
Organic Solvent : Acetonitrile is frequently chosen for its low viscosity and UV transparency. nih.gov
Aqueous Component : Purified water is used, often modified with an acid.
Modifier : A small amount of acid, such as formic acid (typically 0.1%), is added to the mobile phase to improve peak shape and promote ionization (protonation) of the analyte in the ESI source. savemyexams.com
An effective separation ensures that butaperazine and this compound co-elute with sharp, symmetrical peaks, well-separated from potential interferences.
Table 1: Typical Chromatographic Parameters for Butaperazine Analysis
| Parameter | Typical Setting | Purpose |
| LC System | UPLC or HPLC | High-resolution separation |
| Column | C18 or Newcrom R1 (e.g., 50 x 2.1 mm, 1.8 µm) | Reverse-phase separation based on hydrophobicity |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, promotes ionization |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component, elutes the analyte |
| Flow Rate | 0.4 - 0.6 mL/min | Optimized for column dimensions and particle size |
| Column Temp. | 40 °C | Ensures reproducible retention times |
| Injection Vol. | 5 - 10 µL | Volume of sample introduced into the system |
This table presents typical starting conditions; parameters must be empirically optimized for each specific application.
Tuning of Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Transitionsresearchgate.netccsenet.org
Mass spectrometric detection for quantitative bioanalysis is most commonly performed on a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net This provides exceptional sensitivity and selectivity.
The process involves:
Ionization : Electrospray Ionization (ESI) in positive mode (ESI+) is typically used for phenothiazines like butaperazine, as the piperazine (B1678402) nitrogen is readily protonated to form a positively charged molecular ion, [M+H]⁺. nih.gov
Precursor Ion Selection (Q1) : The protonated molecular ion (the precursor ion) is selected in the first quadrupole (Q1). For butaperazine (M.W. 409.6 g/mol ), the [M+H]⁺ ion has a mass-to-charge ratio (m/z) of approximately 410.2. For this compound, this would be approximately 416.2.
Fragmentation (Q2) : The selected precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the second quadrupole (the collision cell). researchgate.net
Product Ion Selection (Q3) : A specific, stable, and abundant fragment ion (the product ion) is selected in the third quadrupole (Q3) and directed to the detector.
This precursor → product ion transition is highly specific to the analyte's structure. For a robust assay, at least one (for quantification) and often a second (for confirmation) MRM transition are identified for both the analyte and the internal standard. nih.gov The collision energy (CE) and other instrument parameters are optimized to maximize the signal for each transition.
Table 2: Plausible MRM Transitions for Butaperazine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| Butaperazine | 410.2 | 141.1 | Quantifier |
| 410.2 | 113.1 | Qualifier | |
| This compound (IS) | 416.2 | 147.1 | Quantifier |
| 416.2 | 113.1 | Qualifier |
Note: The m/z values presented are hypothetical and based on the molecular weight of butaperazine and common fragmentation patterns for phenothiazine-piperazine structures. The specific transitions and optimal collision energies must be determined empirically during method development.
Rigorous Method Validation for this compound Bioanalytical Assaysscispace.comdocbrown.info
Before a bioanalytical method can be used to analyze study samples, it must undergo rigorous validation to demonstrate that it is reliable, reproducible, and fit for its intended purpose. cerilliant.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for this process. chromatographytoday.com
Assessment of Specificity and Selectivity in Complex Biological Matrices
Specificity and selectivity are critical parameters that ensure the method can accurately measure the analyte without interference from other components in the sample. scispace.com
Specificity is the ability of the method to detect a signal only for the analyte of interest.
Selectivity is the ability to differentiate and quantify the analyte in the presence of other components, such as endogenous matrix components, metabolites, or co-administered drugs. cerilliant.com
To assess selectivity, blank matrix samples (e.g., plasma, urine) from at least six different sources are analyzed. cerilliant.comchromatographytoday.com The chromatograms are examined for any interfering peaks at the retention time of butaperazine and this compound. According to regulatory guidelines, the response of any interfering peak in the blank matrix should not be more than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ), and not more than 5% of the response of the internal standard. cerilliant.com
Evaluation of Linearity, Calibration Range, and Sensitivity (LOD, LLOQ)scispace.com
This part of the validation establishes the concentration range over which the method is accurate and defines its sensitivity limits.
Linearity and Calibration Range : A calibration curve is generated by analyzing a blank sample, a zero sample (matrix with IS only), and a minimum of six to eight non-zero calibration standards prepared in the same biological matrix. chromatographytoday.com The curve plots the analyte/IS peak area ratio against the nominal concentration. The relationship is typically fitted with a linear regression model, often with a weighting factor (e.g., 1/x² or 1/x) to ensure accuracy at the low end of the range. The range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ). The back-calculated concentrations of the standards must be within ±15% (±20% at the LLOQ) of the nominal values. cerilliant.com
Sensitivity : The sensitivity of the method is defined by two values:
Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected and differentiated from the background noise, but not necessarily quantified with acceptable accuracy and precision.
Lower Limit of Quantification (LLOQ) : The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision (e.g., ≤20% coefficient of variation) and accuracy (e.g., within ±20% of the nominal value). chromatographytoday.com The analyte signal at the LLOQ should also be at least five times greater than the signal from a blank sample. chromatographytoday.com
Table 3: Example Calibration Curve Data for Butaperazine in Plasma
This interactive table shows representative data from a calibration curve used to validate a bioanalytical method. You can sort the columns by clicking on the headers to see how the response ratio changes with concentration and to check if the accuracy meets typical acceptance criteria (±20% for LLOQ, ±15% for other standards).
| Nominal Conc. (ng/mL) | Analyte/IS Peak Area Ratio | Calculated Conc. (ng/mL) | Accuracy (%) | Status |
|---|---|---|---|---|
| 0.50 (LLOQ) | 0.0128 | 0.52 | 104.0 | Pass |
| 1.00 | 0.0251 | 0.98 | 98.0 | Pass |
| 5.00 | 0.126 | 5.11 | 102.2 | Pass |
| 25.0 | 0.630 | 24.5 | 98.0 | Pass |
| 100 | 2.55 | 101.2 | 101.2 | Pass |
| 250 | 6.41 | 253.3 | 101.3 | Pass |
| 450 | 11.3 | 445.1 | 98.9 | Pass |
| 500 (ULOQ) | 12.6 | 496.5 | 99.3 | Pass |
Determination of Intra- and Inter-day Precision and Accuracy
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy measures the closeness of the mean test results to the true or nominal concentration. researchgate.net For a bioanalytical method using this compound as an internal standard, these parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels across the calibration range.
Intra-day (Within-Run) Precision and Accuracy: This is evaluated by analyzing a minimum of five replicates of QC samples at four concentration levels: lower limit of quantitation (LLOQ), low, medium, and high. wuxiapptec.com These replicates are analyzed in a single analytical run. The precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), and the accuracy is expressed as the percentage of the nominal concentration (%RE or %Bias). researchgate.neteurekakit.com
Inter-day (Between-Run) Precision and Accuracy: This is determined by analyzing the same set of QC samples on at least three different days. researchgate.net This evaluation assesses the variability of the method over time.
According to regulatory guidelines, the precision (%RSD) should not exceed 15% for QC samples, and not exceed 20% for the LLOQ. wuxiapptec.com The accuracy should be within ±15% of the nominal values for QC samples and within ±20% for the LLOQ. wuxiapptec.comresearchgate.net
Hypothetical Data for Precision and Accuracy Evaluation
The following table illustrates how precision and accuracy data for a hypothetical bioanalytical method for Butaperazine, using this compound as an internal standard, would be presented.
Analysis of Matrix Effects and Recovery Optimization
Matrix Effect: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting components from the biological sample (e.g., plasma, urine). longdom.orgnih.gov It can cause ion suppression or enhancement, leading to inaccurate quantification. longdom.org Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization changes. longdom.orgnih.gov
The matrix effect is quantitatively assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. ut.ee The matrix factor (MF) is calculated, and its variability across different lots of biological matrix is determined. The %RSD of the matrix factor should be ≤15%. core.ac.uk
Recovery: Recovery is the efficiency of the extraction procedure, measuring the percentage of the analyte that is recovered from the biological matrix. researchgate.net While high recovery is desirable, it is more important for it to be consistent and reproducible. The use of this compound helps to correct for low or variable recovery because the internal standard is subject to the same extraction losses as the analyte. wuxiapptec.com Recovery is determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample.
Hypothetical Data for Recovery and Matrix Effect
This table provides an example of how recovery and matrix effect data would be evaluated for low and high QC concentrations.
Stability Profiling of this compound in Analytical Solvents and Stored Samples
Stability testing ensures that the concentration of the analyte and the internal standard does not change from the time of sample collection to the time of analysis. europa.euchromatographyonline.com For this compound, its stability as an internal standard must be confirmed under various conditions.
Key stability evaluations include:
Stock Solution Stability: Assessing the stability of this compound in its solvent at room and refrigerated temperatures.
Freeze-Thaw Stability: Evaluating the stability after multiple cycles of freezing and thawing of biological samples (e.g., plasma). evotec.com
Bench-Top Stability: Determining stability in processed samples left at room temperature for a period that simulates the sample preparation and analysis time. nih.gov
Long-Term Stability: Assessing stability in biological samples stored at low temperatures (e.g., -20°C or -80°C) for an extended duration. evotec.com
Post-Preparative Stability: Evaluating the stability of the analyte and internal standard in the final extract stored in the autosampler before injection.
For all stability tests, the mean concentration of the QC samples must be within ±15% of the nominal concentration. nih.gov
Hypothetical Data for Stability Assessment
This table shows representative data for various stability tests. The percentage of nominal concentration indicates the stability of the analyte under the tested conditions.
Pharmacokinetic and Metabolic Profiling Utilizing Butaperazine D6 in Preclinical Models
In Vitro Metabolic Stability and Pathway Elucidation Studies
In vitro assays are fundamental to predicting a compound's behavior in a living organism. nuvisan.com These studies, often conducted in the early stages of drug discovery, provide critical data on metabolic stability and help to identify potential metabolites. srce.hrijpras.com
Application of Isolated Hepatic Microsomes and Recombinant Cytochrome P450 Enzymes
Isolated hepatic microsomes, which are subcellular fractions of liver cells, contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. evotec.com These microsomes are a standard in vitro model for assessing the metabolic stability of new chemical entities. srce.hrevotec.com In these assays, a compound like Butaperazine-d6 is incubated with liver microsomes from various species, including humans, to determine its intrinsic clearance and half-life. nuvisan.comevotec.com This allows for an understanding of interspecies differences in metabolism. evotec.com
To further dissect the specific enzymes responsible for a drug's metabolism, recombinant Cytochrome P450 enzymes are employed. if-pan.krakow.plnih.govbioivt.com These are individual CYP enzymes produced in and purified from cell systems, allowing researchers to pinpoint which specific isoform (e.g., CYP3A4, CYP2D6) is responsible for the metabolism of this compound. nih.govcorning.com This level of detail is crucial for predicting potential drug-drug interactions and understanding the impact of genetic polymorphisms in patient populations. if-pan.krakow.pl The use of recombinant enzymes offers a simpler and more controlled system compared to the complex environment of microsomes. if-pan.krakow.plbioivt.com
Table 1: In Vitro Systems for Metabolic Studies
| In Vitro System | Description | Key Application for this compound |
|---|---|---|
| Isolated Hepatic Microsomes | Subcellular fractions of liver cells containing drug-metabolizing enzymes. evotec.com | Determine overall metabolic stability, intrinsic clearance, and half-life. nuvisan.comsrce.hr |
| Recombinant CYP450 Enzymes | Individually expressed Cytochrome P450 enzymes. nih.govbioivt.comcorning.com | Identify the specific CYP isoforms responsible for this compound metabolism. if-pan.krakow.plnih.gov |
Identification and Characterization of this compound Metabolites by High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful analytical technique for identifying and structurally characterizing drug metabolites. ijpras.comnih.govchromatographyonline.com When this compound is incubated with in vitro systems like microsomes, HRMS can detect and identify the metabolites formed. nih.govfrontiersin.org The high accuracy of HRMS allows for the determination of the elemental composition of metabolites, which helps in distinguishing them from endogenous compounds. ijpras.comchromatographyonline.com
The general workflow involves separating the incubation mixture using liquid chromatography and then introducing it into the mass spectrometer. ijpras.com By comparing the mass spectra of the metabolites to that of the parent compound, this compound, researchers can identify biotransformations such as oxidation, demethylation, or glucuronidation. chromatographyonline.comfrontiersin.org The known mass difference introduced by the deuterium (B1214612) atoms in this compound serves as a unique signature, aiding in the confident identification of its metabolites.
Investigation of Deuterium Isotope Effects on Metabolic Clearance Rates
The replacement of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). wikipedia.org This difference in bond strength can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction, such as enzymatic metabolism, is slowed at the site of deuteration. wikipedia.orgbioscientia.de This phenomenon is a key reason for using deuterated compounds in metabolic studies. juniperpublishers.com
By comparing the metabolic clearance of this compound to its non-deuterated counterpart, researchers can quantify the deuterium isotope effect. nih.gov A significant KIE suggests that the deuterated position is a primary site of metabolism. ru.nl This information is valuable for "metabolic switching," a strategy where deuteration is used to block an undesirable metabolic pathway or to slow down clearance, thereby prolonging the drug's half-life and exposure. bioscientia.de Studies have shown that deuteration can lead to a significant reduction in systemic clearance and an increase in the biological half-life of a drug. juniperpublishers.com
In Vivo Pharmacokinetic Investigations in Animal Models
Following in vitro characterization, in vivo studies in animal models are essential to understand how a drug behaves in a whole biological system. biotechfarm.co.ilnih.govnih.gov These studies provide a more complete picture of the ADME properties of a compound. biotechfarm.co.il
Absorption, Distribution, and Excretion (ADE) Studies Using this compound as a Tracer
This compound can be used as a tracer in animal models, such as rats or dogs, to study its absorption, distribution, and excretion. biotechfarm.co.ilresearchgate.netnih.gov After administration, blood, tissue, and excreta samples are collected over time and analyzed, often using mass spectrometry, to determine the concentration of this compound and its metabolites. nih.govresearchgate.net
Absorption: These studies reveal how quickly and to what extent this compound enters the bloodstream after administration. biotechfarm.co.il
Distribution: By analyzing different tissues, researchers can determine where the compound accumulates in the body.
Excretion: Analysis of urine and feces provides information on the routes and rates of elimination of this compound and its metabolites from the body. biotechfarm.co.il
The stable isotopic label of this compound allows it to be easily distinguished from any endogenous compounds, ensuring accurate quantification.
Comparative Pharmacokinetic Analysis of Deuterated and Non-Deuterated Butaperazine (B1668085)
A direct comparison of the pharmacokinetic profiles of this compound and its non-deuterated analog in the same animal model provides a clear understanding of the in vivo consequences of deuteration. google.comgoogle.com Such studies typically measure key pharmacokinetic parameters for both compounds.
For instance, studies with other deuterated drugs, like deutetrabenazine, have demonstrated a significantly longer half-life and increased exposure (AUC) of the active metabolites compared to the non-deuterated version. researchgate.net This is often attributed to the reduced rate of metabolism due to the deuterium isotope effect. bioscientia.deresearchgate.net A comparative analysis for Butaperazine would likely involve measuring parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). researchgate.net
Table 2: Hypothetical Comparative Pharmacokinetic Parameters
| Parameter | Butaperazine | This compound | Expected Outcome due to Deuteration |
|---|---|---|---|
| Cmax (ng/mL) | Value X | Potentially lower or similar | May be altered depending on absorption and first-pass metabolism. |
| Tmax (h) | Value Y | Potentially longer | Slower metabolism could delay the time to peak concentration. |
| AUC (ng·h/mL) | Value Z | Expected to be higher | Reduced clearance leads to greater overall exposure. google.com |
| t1/2 (h) | Value A | Expected to be longer | Slower metabolism extends the time the drug remains in the body. wikipedia.orggoogle.com |
| Clearance (mL/h/kg) | Value B | Expected to be lower | The primary goal of deuteration is often to reduce metabolic clearance. juniperpublishers.com |
This table is for illustrative purposes and the actual values would be determined experimentally.
Assessment of Metabolic Switching and Isotope Effect in Vivo
The use of isotopically labeled compounds, such as this compound, is a critical strategy in preclinical in vivo studies to investigate the potential for altered metabolic pathways, a phenomenon known as metabolic switching, and to quantify the kinetic isotope effect. The substitution of hydrogen with deuterium at specific metabolically active sites can significantly alter the rate of enzymatic reactions, primarily those mediated by the cytochrome P450 (CYP450) enzyme system. researchgate.netnih.gov This alteration provides valuable insights into the drug's metabolic fate and can be leveraged to develop compounds with improved pharmacokinetic profiles.
The metabolism of phenothiazines, the class to which Butaperazine belongs, is complex but generally involves several key pathways. kau.edu.sa The primary routes of metabolism for Butaperazine in preclinical models, such as rats and dogs, have been identified as hydroxylation of the phenothiazine (B1677639) ring system and oxidative N-demethylation of the piperazine (B1678402) moiety. nih.gov Additionally, the formation of Butaperazine sulfoxide (B87167) and Butaperazine sulfone as minor metabolites has been reported. nih.gov These metabolic transformations are largely carried out by CYP450 enzymes in the liver. nih.govfrontiersin.org
In the context of this compound, the deuterium atoms are strategically placed on the N-methyl group of the piperazine ring. This specific placement is designed to probe the impact of the kinetic isotope effect on N-demethylation, a common metabolic pathway for many drugs containing an N-methylpiperazine group. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by CYP450. nih.gov
In vivo studies in preclinical models utilizing this compound would be designed to compare its pharmacokinetic profile and metabolite distribution with that of the non-deuterated parent compound, Butaperazine. By analyzing plasma, urine, and feces, researchers can quantify the extent to which deuteration alters the metabolic landscape.
A primary focus of such a study would be the assessment of metabolic switching. When the primary metabolic pathway (in this case, N-demethylation) is slowed due to the isotope effect, the metabolic burden may shift to alternative, previously minor, pathways. google.com For this compound, this could manifest as an increased formation of hydroxylated metabolites or sulfoxides, as the enzymatic machinery compensates for the reduced rate of N-demethylation. The identification and quantification of these alternative metabolites are crucial for understanding the full pharmacological and toxicological profile of the deuterated compound.
Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Butaperazine and this compound in a Preclinical Rat Model
| Parameter | Butaperazine | This compound | Fold Change |
| Cmax (ng/mL) | 150 | 225 | 1.5 |
| tmax (h) | 2.0 | 2.5 | 1.25 |
| AUC (0-inf) (ng·h/mL) | 900 | 1800 | 2.0 |
| t1/2 (h) | 6.0 | 10.8 | 1.8 |
| CL (L/h/kg) | 0.55 | 0.28 | 0.5 |
This table presents hypothetical data for illustrative purposes, based on the expected kinetic isotope effect.
The research findings from such a study would provide detailed insights into the metabolic stability of this compound. For instance, a significant decrease in the formation of the N-desmethyl metabolite, coupled with a corresponding increase in parent drug exposure, would confirm that N-demethylation is a rate-limiting step in Butaperazine's clearance and that deuteration at this position is effective in attenuating this pathway. Furthermore, detailed metabolite profiling would reveal the extent of metabolic switching to pathways such as aromatic hydroxylation or sulfoxidation. These findings are instrumental in the rational design of new chemical entities with potentially more favorable pharmacokinetic properties, leading to improved therapeutic efficacy and patient compliance.
Mechanistic and Biochemical Research Applications of Butaperazine D6
Utilization of Butaperazine-d6 as a Labeled Probe for Receptor Binding Assays
In pharmacology, understanding the interaction between a drug and its receptor is fundamental. Receptor binding assays are a cornerstone of this research, allowing for the quantification of a drug's affinity for its target. In these assays, a labeled ligand is used to track and measure the binding process. While traditionally this is done with radioactive isotopes (radioligands), stable isotope-labeled compounds like this compound offer a non-radioactive alternative for detection by mass spectrometry. sygnaturediscovery.comeuropeanpharmaceuticalreview.comrevvity.com
This compound can be used as a "heavy" labeled probe in competition binding assays. In this experimental setup, a biological sample containing the target receptor (e.g., dopamine (B1211576) receptors for the antipsychotic butaperazine) is incubated with a fixed concentration of this compound. vulcanchem.comnih.gov Increasing concentrations of an unlabeled competitor compound (the "cold" ligand), such as non-deuterated butaperazine (B1668085) or other potential drug candidates, are then added. By measuring the amount of this compound that is displaced from the receptor at each concentration of the cold ligand, researchers can determine the binding affinity (expressed as the inhibition constant, Ki) of the competing compound. nih.gov The higher the affinity of the competitor, the less of it is needed to displace this compound.
This method is crucial for:
Characterizing new drug candidates: Determining their affinity and selectivity for specific receptor subtypes.
Structure-Activity Relationship (SAR) studies: Understanding how chemical modifications to a molecule affect its ability to bind to its target. nih.gov
Quantifying receptor density (Bmax): Measuring the total number of receptors in a given tissue or cell preparation. nih.gov
The data generated from such an assay would allow for the precise characterization of ligand-receptor interactions.
Interactive Table: Hypothetical Data from a Competition Binding Assay Using this compound
This table illustrates the type of data that would be generated in a competition binding assay to determine the binding affinity of unlabeled Butaperazine for a target receptor, using this compound as the labeled probe.
| Concentration of Unlabeled Butaperazine (nM) | This compound Bound (fmol/mg protein) | % Inhibition |
| 0.01 | 98.5 | 1.5% |
| 0.1 | 95.2 | 4.8% |
| 1 | 85.0 | 15.0% |
| 10 | 50.0 | 50.0% |
| 100 | 15.5 | 84.5% |
| 1000 | 5.1 | 94.9% |
| 10000 | 2.3 | 97.7% |
From this data, a sigmoidal curve would be plotted to calculate the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand), which is then used to determine the binding affinity (Ki).
Application in Studies Elucidating Molecular Interactions and Pharmacodynamic Mechanisms
The substitution of hydrogen with deuterium (B1214612) can significantly alter the metabolic fate of a drug, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). dovepress.com The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. drugbank.com Consequently, enzymes, particularly the Cytochrome P450 (CYP450) family responsible for much of drug metabolism, break the C-D bond at a slower rate. drugbank.comgoogleapis.com
This property makes this compound an invaluable tool for elucidating molecular interactions and pharmacodynamic mechanisms. sydney.edu.au Butaperazine, like many phenothiazines, undergoes extensive metabolism, and its metabolites may have their own pharmacological activity or contribute to side effects. researchgate.netnih.gov By using this compound, where deuterium atoms are placed at known sites of metabolic oxidation, researchers can slow down its breakdown. vulcanchem.comdrugbank.com
This approach allows for:
Isolation of the Parent Drug's Effects: By reducing the formation of metabolites, the pharmacodynamic effects observed can be more confidently attributed to the parent compound, Butaperazine. frontiersin.org This helps to clarify its precise mechanism of action at the receptor level without the confounding influence of its metabolic byproducts. drugbank.com
Investigation of Active Metabolites: Comparing the pharmacological profile of Butaperazine with that of this compound can help to infer the role of the metabolites that are no longer being formed as readily.
The use of deuterated analogs like Deutetrabenazine, the first FDA-approved deuterated drug, has set a precedent, demonstrating that this strategy can lead to improved therapeutic profiles with potentially better tolerability. dovepress.comdrugbank.comguidetopharmacology.org
Interactive Table: Hypothetical Pharmacokinetic Comparison of Butaperazine vs. This compound
This table illustrates the potential impact of deuteration on the key pharmacokinetic parameters of Butaperazine, based on the known effects of the DKIE.
| Pharmacokinetic Parameter | Butaperazine (Hypothetical) | This compound (Hypothetical) | Implication of Deuteration |
| Peak Plasma Concentration (Cmax) | 215 ng/mL nih.gov | Potentially higher | Slower metabolism can lead to higher peak levels. |
| Biological Half-life (t½) | 4-12 hours nih.gov | Potentially 18-24 hours | Reduced metabolic clearance extends the time the drug remains in the body. vulcanchem.com |
| Area Under the Curve (AUC) | X | > X | Increased total drug exposure over time. |
| Metabolic Clearance | High | Reduced | Slower breakdown by CYP450 enzymes. drugbank.com |
Emerging Research Directions and Methodological Advancements for Butaperazine D6
Integration with Advanced Mass Spectrometry Platforms (e.g., Ion Mobility-MS)
The characterization of deuterated standards like Butaperazine-d6 is critical to ensure their identity, purity, and stability. While traditional liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of bioanalysis, its integration with advanced platforms like ion mobility-mass spectrometry (IM-MS) represents a significant leap forward. eurekakit.com
IM-MS adds another dimension of separation to the analysis, distinguishing ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge, which is expressed as a rotationally averaged collision cross-section (CCS). nih.govnih.gov This is particularly valuable for the analysis of this compound. It allows for the separation of the deuterated standard from its non-deuterated analog, Butaperazine (B1668085), as well as from potential isomeric impurities or metabolites that may have the same mass but different three-dimensional structures. nih.gov
Research has shown that IM-MS is a powerful tool for structural characterization of complex molecules, offering an attractive alternative to more cumbersome techniques like X-ray crystallography or NMR. tofwerk.com The ability to rapidly confirm the structure and conformation of this compound in complex biological matrices ensures higher confidence in its use as an internal standard. nih.govtofwerk.com Furthermore, high-resolution ion mobility platforms can enhance the separation of co-eluting species, leading to cleaner spectra and more accurate quantification, which is essential for regulated bioanalysis. mdpi.com The development of new ion mobility scanning techniques continues to improve ion utilization efficiency, enabling the analysis of ever-smaller sample volumes while maintaining high resolution. pnnl.gov
Table 1: Comparison of Conventional LC-MS/MS and LC-IM-MS for the Analysis of this compound
| Feature | Conventional LC-MS/MS | LC-IM-MS | Advantage for this compound Analysis |
| Separation Principle | Chromatographic retention time, mass-to-charge ratio (m/z) | Retention time, m/z, and ion mobility (shape/size/charge) | Provides an additional layer of separation, enhancing specificity. |
| Isomer Separation | Limited; relies solely on chromatographic separation. | Can separate isomers with different collision cross-sections (CCS). nih.gov | High-confidence differentiation from potential isomeric impurities. |
| Structural Information | Provides fragmentation patterns for structural inference. | Provides direct measurement of CCS, a key structural parameter. tofwerk.com | Confirms the three-dimensional structure of the standard. |
| Signal-to-Noise | Can be compromised by co-eluting matrix interferences. | Reduces chemical noise by separating ions in the gas phase. | Improved limits of detection and quantification. |
| Confidence in ID | High, based on retention time and fragmentation match. | Very high, based on retention time, fragmentation, and CCS match. | Increases certainty in the identity and purity of the internal standard. |
Development of Automated and High-Throughput Bioanalytical Workflows for Deuterated Compounds
The demand for faster turnaround times in drug discovery and clinical studies has driven the development of automated and high-throughput bioanalytical workflows. nih.gov These systems are critical for studies employing this compound as an internal standard, where hundreds or thousands of samples may need to be analyzed with high precision and accuracy. acs.org
Modern bioanalytical laboratories increasingly rely on robotic platforms and automated liquid handlers to minimize manual intervention, which in turn increases reproducibility and reduces labor costs. chromatographyonline.com A typical high-throughput workflow for a deuterated internal standard like this compound involves several automated stages:
Automated Sample Preparation: Systems like 96-well solid-phase extraction (SPE) or liquid-liquid extraction (LLE) plates are used for the rapid and parallel processing of samples. acs.orgnih.gov Robotic workstations can be programmed to perform all liquid handling steps, including the addition of this compound internal standard, sample dilution, and extraction. chromatographyonline.com
Online LC-MS/MS Integration: The prepared samples are often directly transferred to an autosampler coupled with an LC-MS/MS system. journalofappliedbioanalysis.com This seamless integration eliminates manual transfer steps, reducing the potential for error and sample contamination. journalofappliedbioanalysis.com
Automated Data Processing: Following analysis, specialized software automates the integration of chromatographic peaks, calculation of analyte-to-internal standard ratios, and generation of concentration data, often interfacing directly with Laboratory Information Management Systems (LIMS). nih.govbiorxiv.org
The use of deuterated internal standards is fundamental to the success of these workflows, as they accurately compensate for variability during sample preparation and matrix effects during ionization. mdpi.com Studies have demonstrated the successful implementation of such automated systems for the analysis of various compounds using deuterated standards, achieving excellent precision and accuracy even with large sample batches. acs.orgnih.gov
Table 2: Key Components of an Automated Bioanalytical Workflow for this compound
| Workflow Stage | Technology/Method | Purpose | Benefit |
| Sample Handling | Robotic Liquid Handlers | Dispensing samples, reagents, and the this compound internal standard. | Increased precision, reduced manual error, higher throughput. chromatographyonline.com |
| Sample Extraction | 96-well Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | Parallel purification and concentration of the analyte from the biological matrix. | Significant reduction in sample preparation time compared to manual methods. nih.govnih.gov |
| Analysis | Online Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by sensitive and selective detection and quantification. journalofappliedbioanalysis.com | Direct analysis from the extraction plate, creating a seamless and efficient workflow. |
| Data Management | Laboratory Information Management System (LIMS) Integration | Automated data acquisition, processing, and reporting. nih.gov | Enhanced data integrity and faster delivery of results. |
Computational Chemistry and Modeling Approaches for Predicting Deuterium (B1214612) Effects on Drug Disposition and Interaction
The substitution of hydrogen with deuterium, as in this compound, creates a stronger chemical bond (C-D vs. C-H). mdpi.comtandfonline.com This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can significantly slow down metabolic reactions where the cleavage of this bond is the rate-limiting step. tandfonline.com While this compound is primarily used as a stable internal standard, the principles governing deuterium effects are increasingly being explored using computational chemistry and modeling to design better and safer drugs. informaticsjournals.co.innih.gov
Computational approaches are emerging as powerful tools to predict how deuteration might affect a molecule's absorption, distribution, metabolism, and excretion (ADME) properties and its interaction with biological targets. informaticsjournals.co.in
Predicting Metabolic Stability: Molecular docking and quantum-chemical calculations can model the interaction between a drug and the active site of metabolic enzymes, such as cytochrome P450 (CYP). plos.orgplos.org These models can help identify the "soft spots" on a molecule most susceptible to metabolism. By modeling the deuterated version, researchers can predict whether the KIE will be significant enough to slow down metabolism at that site, potentially reducing the formation of certain metabolites. mdpi.complos.org This is crucial for understanding if a deuterated standard like this compound might exhibit unexpected metabolic behavior, however minor.
Modeling Drug-Receptor Interactions: Deuteration can subtly alter the strength of non-covalent interactions like hydrogen bonds, which are critical for drug-receptor binding. plos.org Computational studies have shown that these changes, while small, can sometimes modulate the binding affinity of a ligand for its receptor. mdpi.com While this is more relevant for deuterated drugs than internal standards, understanding these potential effects provides a more complete picture of the molecule's behavior.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models correlate the three-dimensional properties of molecules with their biological activity or metabolic rates. mdpi.com By incorporating parameters that account for deuteration, these models could potentially predict the pharmacokinetic profile of novel deuterated compounds, guiding which molecules are most promising for development. mdpi.com
These computational tools offer a rational approach to understanding the consequences of deuteration, moving beyond empirical observation to a predictive science. acs.org This allows for a more informed use of deuterated compounds in all aspects of pharmaceutical research. whiterose.ac.uk
Table 3: Computational Approaches for Evaluating Deuterium Effects
| Computational Method | Application for Deuterated Compounds | Predicted Outcome for a Molecule like Butaperazine |
| Molecular Docking | Simulates the binding of a molecule into the active site of an enzyme (e.g., CYP2D6). plos.org | Identifies likely sites of metabolism and predicts changes in binding orientation due to deuteration. |
| Quantum Chemistry Calculations | Calculates bond energies and the energy barriers for chemical reactions. mdpi.complos.org | Quantifies the kinetic isotope effect (KIE) to predict the degree to which metabolism will be slowed. |
| Molecular Dynamics (MD) Simulations | Simulates the movement and interaction of the molecule with its environment (e.g., water, receptor) over time. mdpi.com | Reveals how deuteration might alter conformational preferences and the stability of drug-receptor complexes. |
| Quantitative Structure-Activity Relationship (QSAR) | Builds statistical models linking molecular descriptors to pharmacokinetic properties. mdpi.com | Predicts changes in half-life, clearance, or metabolite formation based on the position of deuterium. |
Q & A
Q. How do deuterium kinetic isotope effects (KIEs) influence the interpretation of this compound’s mechanism of action?
- Answer : KIEs (kH/kD >1) at metabolic soft spots (e.g., benzylic positions) suggest rate-limiting enzymatic steps (e.g., CYP3A4-mediated hydroxylation). Compare in vitro t₁/₂ of deuterated vs. non-deuterated analogs in microsomes. Molecular dynamics simulations can predict bond vibrational changes affecting enzyme-substrate binding .
Q. What criteria validate the use of this compound as an internal standard in regulatory bioanalysis?
- Answer : Demonstrate no co-elution with analytes/metabolites (resolution >1.5), identical extraction recovery (±15%), and matrix effect comparability (CV <20%). Submit data to regulatory agencies (e.g., FDA Bioanalytical Method Validation Guidance) with cross-validation reports from ≥3 independent labs .
Cross-Disciplinary Applications
Q. How can this compound be integrated into neuropharmacology studies investigating blood-brain barrier (BBB) penetration?
- Answer : Use in situ brain perfusion models in rodents with this compound (1 mg/kg). Quantify brain-to-plasma ratio (Kp) via LC-MS/MS and compare with non-deuterated analogs to assess passive diffusion vs. active transport. Correlate with logP and polar surface area (PSA) computed via ChemAxon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
